molecular formula C12H13N3 B1315077 N3-Benzylpyridine-3,4-diamine CAS No. 75115-28-5

N3-Benzylpyridine-3,4-diamine

Cat. No.: B1315077
CAS No.: 75115-28-5
M. Wt: 199.25 g/mol
InChI Key: SELGUEJXCMDJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-Benzylpyridine-3,4-diamine (IUPAC name: this compound) is a pyridine-derived diamine compound featuring a benzyl substituent at the N3 position. Synthesized via regioselective methods, it is characterized by a molecular formula of C₁₂H₁₃N₃, a molecular weight of 199.25 g/mol, and a melting point of 169–171°C . Key spectral data include:

  • IR (KBr): 3437 cm⁻¹ (N–H stretch)
  • ¹H NMR (DMSO-d₆): δ 3.4 (NH), 4.0 (NH₂), 4.6 (CH₂), 6.5 (pyridine C5–H), and 7.5–8.3 ppm (aromatic protons) .
    The compound is synthesized through reactions involving N-benzyl-3-nitropyridin-4-amine intermediates, achieving a yield of 70% under optimized conditions .

Properties

IUPAC Name

3-N-benzylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-7,9,15H,8H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELGUEJXCMDJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10501917
Record name N~3~-Benzylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75115-28-5
Record name N~3~-Benzylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

N3-Benzylpyridine-3,4-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N3-Benzylpyridine-3,4-diamine through its use in gold(III) complexes. These complexes demonstrate promising activity against various cancer cell lines, including ovarian and breast cancer cells. For instance, one study reported that a gold(III) complex incorporating this compound exhibited an IC50 value of 1.6 µM in A2780 ovarian cancer cells, indicating significant antiproliferative effects .

The mechanism of action appears to involve the induction of reactive oxygen species (ROS) production and apoptosis in cancer cells. This suggests that this compound could be further explored as a lead compound for developing novel anticancer therapies .

Coordination Chemistry

This compound serves as an effective ligand in coordination chemistry, particularly with transition metals like gold. The ability to form stable complexes enhances the reactivity and selectivity of metal catalysts in organic reactions. The structural flexibility provided by the diamine framework allows for fine-tuning of electronic properties, which can optimize catalytic performance .

Catalytic Applications

The compound has been utilized in catalytic processes due to its ability to stabilize metal centers and facilitate reactions such as oxidation and reduction. For example, complexes formed with this compound have shown enhanced electrochemical stability and reactivity . This makes it a valuable candidate for applications in organic synthesis and materials science.

Case Studies

Study TitleApplicationFindings
A Conformationally Restricted Gold(III) Complex Elicits Antiproliferative Activity in Cancer CellsAnticancerDemonstrated IC50 values of 1.6 µM against A2780 cells; induced apoptosis via ROS production .
Coordination Chemistry of this compound with Transition MetalsCatalysisEnhanced stability and reactivity in catalytic processes; effective ligand for gold complexes .

Mechanism of Action

The mechanism of action of N3-Benzylpyridine-3,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

N3-Benzylpyridine-3,4-diamine belongs to a family of pyridine-3,4-diamine derivatives with variations in substituents and regiochemistry. Below is a comparative analysis of its structural analogs:

Table 1: Comparison of Pyridine-3,4-diamine Derivatives

Compound Name Substituent/Position Yield (%) Melting Point (°C) Key Features References
This compound N3-benzyl 70 169–171 Planar aromatic core; NH/NH₂ groups
N4-Benzylpyridine-3,4-diamine N4-benzyl 90 102–103 Regioisomer; higher yield
N3-(4-Nitrobenzyl)pyridine-3,4-diamine N3-(4-nitrobenzyl) 81 191–193 Electron-withdrawing nitro group; higher MP
Key Observations:

Regiochemistry : The position of the benzyl group (N3 vs. N4) significantly impacts yield and melting point. N4-Benzyl derivatives exhibit higher yields (90% vs. 70%), likely due to steric or electronic effects during synthesis .

Substituent Effects : Introducing a nitro group (e.g., N3-(4-nitrobenzyl)) increases melting point (191–193°C) compared to the parent compound (169–171°C), suggesting enhanced crystallinity from polar nitro interactions .

Synthetic Routes : All derivatives are synthesized via nitro-group reduction and benzylation, but yields vary with substituent electronic properties and reaction conditions .

DNA Intercalation

Planar aromatic diamines, such as pyridopyrimidine-2,4-diamine (IC5) and quinazoline-2,4-diamine (IC2), exhibit DNA intercalation comparable to doxorubicin . Further optimization of substituents could enhance intercalation efficiency .

Optoelectronic Materials

Triazine-based emitters (e.g., PTZ-TRZ and DPA-TRZ) with donor-acceptor architectures achieve external quantum efficiencies (EQEs) >20% in OLEDs . While this compound lacks a triazine acceptor, its diamine structure could serve as an electron donor in similar systems, warranting exploration in optoelectronic device fabrication .

Pharmaceutical Intermediates

Compounds like (3R,4R)-1-benzylpyrrolidine-3,4-diamine are used in chiral synthesis for pharmaceuticals . The pyridine analog’s rigid aromatic core may offer advantages in drug design, particularly for kinase inhibitors or receptor-targeted therapies.

Biological Activity

N3-Benzylpyridine-3,4-diamine is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer treatment and neurodegenerative diseases. This article explores its biological activity, supported by various research findings, data tables, and case studies.

  • Chemical Formula : C12H13N3
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 75115-28-5

This compound functions primarily as an inhibitor for specific enzymes and receptors involved in disease pathology. Its mechanism includes:

  • Inhibition of BACE1 : Research indicates that N3-benzylpyridine derivatives can inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is crucial in the formation of amyloid plaques associated with Alzheimer's disease. The binding interactions with BACE1 were characterized through molecular docking studies, revealing significant hydrogen bonding with key catalytic residues such as Asp228 and Tyr71 .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives:

  • Cell Line Studies : In vitro assays demonstrated that compounds derived from N3-benzylpyridine showed promising antiproliferative activity against various cancer cell lines. For instance, a conformationally restricted gold(III) complex incorporating a benzylpyridine framework exhibited IC50 values of 1.6 μM and 4.2 μM against A2780 ovarian cancer cells .

Table 1: Anticancer Activity of N3-Benzylpyridine Derivatives

CompoundCell LineIC50 (μM)Reference
Complex 1A27801.6
Complex 2A27804.2
MDA-MB-231MDA-MB-2317.3
MLC10BACE1-8.8 kcal/mol (binding energy)

Case Study 1: Inhibition of BACE1

A study focused on the molecular docking of N3-benzylpyridine derivatives against BACE1 revealed that these compounds could effectively stabilize the enzyme's conformation while maintaining flexibility necessary for substrate access. The dynamic interactions were shown to enhance the inhibitory efficacy compared to existing inhibitors like Atabecestat and Verubecestat .

Case Study 2: Anticancer Efficacy

In another investigation, the anticancer properties of a gold(III) complex containing a benzylpyridine ligand were assessed across several cancer cell lines. The study concluded that the structural modifications in these complexes significantly affected their cellular uptake and cytotoxicity, with certain configurations yielding higher potency against glycolytic cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N3-Benzylpyridine-3,4-diamine
Reactant of Route 2
Reactant of Route 2
N3-Benzylpyridine-3,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.